

# LHF-535: A Technical Guide to a Promising Arenavirus Entry Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lhf-535*

Cat. No.: *B608563*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LHF-535** is a novel, orally bioavailable small-molecule antiviral agent under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.<sup>[1][2][3]</sup> As a first-in-class viral entry inhibitor, **LHF-535** targets the arenavirus envelope glycoprotein (GP), a critical component for viral entry into host cells.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **LHF-535**. Detailed experimental protocols for its evaluation and visualization of its therapeutic intervention in the viral life cycle are also presented to support further research and development efforts.

## Chemical Structure and Properties

**LHF-535**, a bis-substituted benzimidazole derivative, is an optimized analog of the earlier arenavirus entry inhibitor ST-193.<sup>[6][7]</sup> Its chemical structure and properties are summarized below.

| Property         | Value                                                                                 | Reference |
|------------------|---------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | (Z)-2-(4-(2-(1-(4-Isopropoxyphenyl)-1H-benzo[d]imidazol-5-yl)vinyl)phenyl)propan-2-ol | [8]       |
| Chemical Formula | C27H28N2O2                                                                            | [8]       |
| Molecular Weight | 412.53 g/mol                                                                          | [8]       |
| CAS Number       | 1450929-77-7                                                                          | [8]       |
| SMILES           | CC(O)<br>(C1=CC=C(/C=C\C2=CC=C3N<br>(C4=CC=C(OC(C(C)C)C=C4)C=NC3=C2)C=C1)C            | [8]       |
| Appearance       | Solid powder                                                                          | [8]       |
| Solubility       | Soluble in DMSO. Insoluble in water (< 0.1 mg/mL).                                    | [2][8]    |

## Pharmacological Properties

**LHF-535** has demonstrated potent and broad-spectrum antiviral activity against various arenaviruses by inhibiting viral entry. Its pharmacological profile is detailed in the following tables.

### In Vitro Activity

| Virus                               | Assay                                   | Cell Line | Potency<br>(IC50/EC50)       | Selectivity<br>Index (SI) | Reference |
|-------------------------------------|-----------------------------------------|-----------|------------------------------|---------------------------|-----------|
| Lassa virus<br>(various<br>strains) | Lentiviral<br>Pseudotype<br>Infectivity | HEK293T   | 0.1–0.3 nM<br>(IC50)         | >33,333 -<br>100,000      | [6]       |
| Lassa virus<br>(LP strain)          | Lentiviral<br>Pseudotype<br>Infectivity | HEK293T   | ~30 nM<br>(IC50)             | >333                      | [6]       |
| Junín virus                         | Lentiviral<br>Pseudotype<br>Infectivity | HEK293T   | <1 $\mu$ M<br>(EC50)         | >10                       | [9]       |
| Machupo<br>virus                    | Lentiviral<br>Pseudotype<br>Infectivity | HEK293T   | <1 $\mu$ M<br>(EC50)         | >10                       | [9]       |
| VSVg                                | Lentiviral<br>Pseudotype<br>Infectivity | HEK293T   | 1-10 $\mu$ M<br>(EC50)       | >1-10                     | [9]       |
| Junín virus<br>(Romero<br>strain)   | Virus Yield<br>Reduction                | Vero      | Potent<br>Inhibition         | -                         | [9]       |
| Junín virus<br>(Candid#1<br>strain) | Virus Yield<br>Reduction                | Vero      | No significant<br>inhibition | -                         | [9]       |

## In Vivo Activity

| Animal Model          | Virus                       | LHF-535 Dose & Regimen             | Key Findings                                                                                                               | Reference |
|-----------------------|-----------------------------|------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| AG129 Mice            | Tacaribe virus              | 10 or 30 mg/kg/day, oral           | Protected mice from lethal challenge and reduced viral titers in plasma, spleen, and liver.                                | [6][10]   |
| AG129 Mice            | Tacaribe virus              | 10 mg/kg/day, oral (post-exposure) | Showed therapeutic efficacy when treatment was initiated up to 3 days post-infection.                                      | [10]      |
| Strain 13 Guinea Pigs | Lassa virus (Josiah strain) | 50 mg/kg/day, intraperitoneal      | 100% protection from lethality when treatment initiated 1 or 3 days post-infection.<br>Reduced viremia and clinical signs. | [11][12]  |

## Clinical Trials

Phase 1a and 1b clinical trials in healthy adult volunteers have demonstrated that **LHF-535** is well-tolerated with a favorable safety profile.[2][5][13] The pharmacokinetic data from these studies show rapid absorption and a long half-life, with exposures that are predicted to be effective in suppressing viral replication.[1][13][14]

## Mechanism of Action and Signaling Pathway

**LHF-535** is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (GP) complex.<sup>[4][5]</sup> The GP complex, composed of the subunits GP1, GP2, and the stable signal peptide (SSP), mediates the attachment of the virus to the host cell and the subsequent fusion of the viral and endosomal membranes.<sup>[6][7]</sup>

The proposed mechanism of action for **LHF-535** involves its binding to the GP complex, which stabilizes the prefusion conformation.<sup>[4]</sup> This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are essential for membrane fusion following endocytosis.<sup>[7][11]</sup> By blocking this critical step, **LHF-535** effectively traps the virus within the endosome, preventing the release of the viral genome into the cytoplasm and thereby inhibiting viral replication.

## Arenavirus Entry Pathway and LHF-535 Inhibition

[Click to download full resolution via product page](#)Arenavirus entry pathway and the inhibitory point of **LHF-535**.

# Experimental Protocols

The antiviral activity of **LHF-535** is primarily evaluated using two key in vitro assays: the lentiviral pseudotype infectivity assay and the virus-yield reduction assay.

## Lentiviral Pseudotype Infectivity Assay

This assay provides a safe and quantitative method to screen for inhibitors of viral entry without the need for high-containment biosafety facilities. It utilizes a replication-defective lentivirus (e.g., HIV-1) pseudotyped with the envelope glycoproteins of the arenavirus of interest.

Methodology:

- Pseudovirus Production:
  - Co-transfect producer cells (e.g., HEK293T) with three plasmids:
    - A plasmid encoding the lentiviral backbone with a reporter gene (e.g., luciferase or GFP).
    - A packaging plasmid providing the necessary lentiviral structural and enzymatic proteins.
    - A plasmid expressing the arenavirus glycoprotein of interest.
  - Incubate the transfected cells for 48-72 hours to allow for the production of pseudoviral particles.
  - Harvest the cell culture supernatant containing the pseudoviruses and clarify by centrifugation.
- Infectivity Assay:
  - Seed target cells (e.g., HEK293T or Vero) in 96-well plates.
  - Prepare serial dilutions of **LHF-535**.
  - Pre-incubate the cells with the diluted **LHF-535** for a short period (e.g., 1 hour).

- Add the pseudovirus supernatant to the wells.
- Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
- Data Analysis:
  - Measure the reporter gene expression (e.g., luciferase activity or percentage of GFP-positive cells).
  - Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.
  - Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.

## Virus-Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles from cells infected with the wild-type arenavirus. This assay must be performed in an appropriate high-containment facility.

### Methodology:

- Cell Infection and Treatment:
  - Seed a suitable cell line (e.g., Vero cells) in multi-well plates.
  - Infect the cells with the wild-type arenavirus at a specific multiplicity of infection (MOI).
  - After a 1-hour adsorption period, remove the virus inoculum and add a culture medium containing serial dilutions of **LHF-535**.
- Virus Harvest:
  - Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).
  - Collect the cell culture supernatant, which contains the progeny virus.

- Virus Titer Determination:
  - Determine the titer of the infectious virus in the harvested supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on a fresh monolayer of susceptible cells.
- Data Analysis:
  - Calculate the reduction in virus titer for each drug concentration compared to the untreated control.
  - Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the virus yield by 50%.

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the in vitro evaluation of **LHF-535**.

## In Vitro Evaluation Workflow for LHF-535

[Click to download full resolution via product page](#)

A representative experimental workflow for the in vitro evaluation of **LHF-535**.

## Conclusion

**LHF-535** is a potent and promising antiviral candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. Its mechanism as a viral entry inhibitor, targeting the viral glycoprotein complex, provides a specific and effective means of halting viral replication. The data from in vitro, in vivo, and early-phase clinical studies are encouraging, supporting its continued development. This technical guide provides a foundational resource for researchers and drug development professionals working on arenavirus therapeutics, facilitating a deeper understanding of **LHF-535** and its potential to address a significant unmet medical need.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. The Mechanism of Arenavirus Entry into Cells - Gregory Melikian [grantome.com]
- 7. The Curious Case of Arenavirus Entry, and Its Inhibition [mdpi.com]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 10. Molecular Mechanism of Arenavirus Assembly and Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]

- 12. d-nb.info [d-nb.info]
- 13. Effects of N-Linked Glycan on Lassa Virus Envelope Glycoprotein Cleavage, Infectivity, and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [LHF-535: A Technical Guide to a Promising Arenavirus Entry Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608563#chemical-structure-and-properties-of-lhf-535>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)